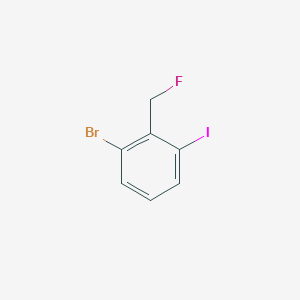

1-Bromo-2-(fluoromethyl)-3-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(fluoromethyl)-3-iodobenzene, also known as BMFI, is a halogenated aromatic compound used in a variety of scientific research applications. BMFI is a colorless liquid with a pungent odor, and is soluble in most organic solvents. BMFI is a useful reagent for organic synthesis and has been used in the synthesis of a variety of organic compounds. It is also used in the synthesis of fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

Scientific Research Applications

Synthesis of Imaging Agents

A notable application of 1-Bromo-2-(fluoromethyl)-3-iodobenzene is in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound was synthesized via a two-step reaction sequence involving fluorination and preparative HPLC purification to yield an isotonic, pyrogen-free, and sterile solution of [18F]FP-β-CIT, showcasing its potential in medical imaging, particularly in positron emission tomography (PET) scans (R. Klok et al., 2006).

Organic Synthesis and Materials Science

This compound serves as a precursor in the synthesis of various organic compounds and materials. For instance, it has been used in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene through a process involving diazotization and bromination. This highlights its utility in developing novel chemical reagents and materials with potential applications in different domains, including corrosion inhibition and the development of mesomorphic properties in materials (Guo Zhi-an, 2009).

Fluorocarbon Coordination Chemistry

In the field of coordination chemistry, this compound has facilitated the synthesis of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. This research contributes to our understanding of fluorocarbon coordination chemistry, offering insights into the interactions between fluorocarbons and metal ions, which is critical for developing new materials and catalytic systems (H. Plenio et al., 1997).

Electrophilic Reactions and Catalysis

Another application involves its role in CuI-catalyzed domino processes to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This showcases the compound's utility in catalysis and organic synthesis, particularly in constructing complex molecular architectures through intermolecular and intramolecular bond formation processes (Biao Lu et al., 2007).

properties

IUPAC Name |

1-bromo-2-(fluoromethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRDTXBZKLRFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)